N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

Catalog No.
S12673247
CAS No.
M.F
C20H16ClN3O2S
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-d...

Product Name

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

IUPAC Name

N'-(3-chloro-1-benzothiophene-2-carbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C20H16ClN3O2S/c1-10-11(2)22-15-8-7-12(9-14(10)15)19(25)23-24-20(26)18-17(21)13-5-3-4-6-16(13)27-18/h3-9,22H,1-2H3,(H,23,25)(H,24,26)

InChI Key

GHFREVVTFFYQMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)C

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound characterized by its unique structural features. The compound includes a benzothiophene moiety, which is known for its aromatic properties and potential biological activities. The presence of the chloro group, along with the carbonyl and hydrazide functionalities, suggests that this compound may exhibit interesting chemical reactivity and biological properties.

The molecular formula of this compound is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S, indicating a relatively high degree of complexity due to the presence of multiple functional groups. Its structure can be represented as follows:

  • Benzothiophene: A bicyclic compound that consists of a benzene ring fused to a thiophene ring.
  • Carbonyl group: Contributes to the reactivity of the compound.
  • Hydrazide functionality: Imparts potential biological activity, particularly in medicinal chemistry.

The chemical reactivity of N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can be attributed to its functional groups. Key reactions include:

  • Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are often used in organic synthesis.
  • Nucleophilic Substitution: The chloro group on the benzothiophene can undergo nucleophilic substitution reactions, making it a target for various nucleophiles.
  • Acid-Base Reactions: The carbonyl and hydrazide groups can participate in acid-base chemistry, influencing solubility and reactivity.

Research indicates that compounds containing benzothiophene and hydrazide moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit tumor growth.
  • Anti-inflammatory Effects: Compounds of this nature may modulate inflammatory pathways.

Experimental studies are necessary to determine the specific biological activities of N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide.

The synthesis of N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multi-step organic reactions:

  • Formation of the Benzothiophene Derivative: Starting from appropriate precursors, the benzothiophene structure is synthesized through cyclization reactions.
  • Carbonyl Introduction: This can be achieved via acylation methods using acyl chlorides or anhydrides.
  • Hydrazide Formation: Reacting the carbonyl compound with hydrazine derivatives leads to the formation of the hydrazide linkage.

Each step requires careful control of reaction conditions to ensure high yields and purity.

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide has potential applications in various fields:

  • Pharmaceutical Industry: As a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Investigation into its properties for use in organic electronics or photonic devices.

Interaction studies are crucial for understanding how N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide interacts with biological targets:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Investigations: Understanding how the compound exerts its biological effects at a molecular level.
  • Synergistic Effects with Other Compounds: Exploring how this compound interacts with other drugs may provide insights into combination therapies.

Several compounds share structural similarities with N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-chloro-N'-(benzothiazolyl)carbohydrazideBenzothiazole instead of benzothiopheneAntimicrobial
4-methyl-N'-(benzofuranyl)carbohydrazideBenzofuran moietyAnticancer
5-nitro-N'-(phenyl)carbohydrazideNitrophenyl derivativeAnti-inflammatory

Uniqueness

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide stands out due to its specific combination of:

  • Chloro-substituted Benzothiophene Structure: Imparts unique electronic properties.
  • Dimethyl Indole Core: Enhances lipophilicity and possibly bioavailability.
  • Hydrazide Functionality: Offers diverse reactivity options for further chemical modifications.

This compound's unique structural characteristics may lead to novel therapeutic applications and warrant further exploration in medicinal chemistry research.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

397.0651756 g/mol

Monoisotopic Mass

397.0651756 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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